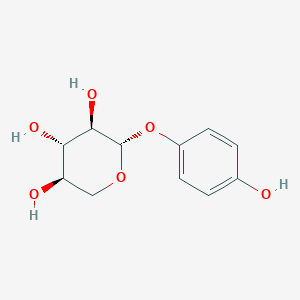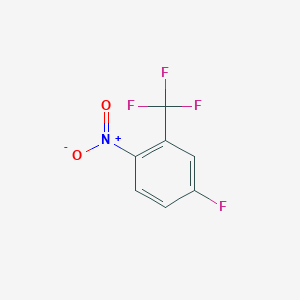
5-Fluoro-2-nitrobenzotrifluoride
概要
説明
5-Fluoro-2-nitrobenzotrifluoride is an organic compound with the chemical formula C7H3F4NO2. It is a fluorinated aromatic compound that is widely used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of both fluorine and nitro groups in its structure makes it a valuable building block in organic synthesis.
科学的研究の応用
5-Fluoro-2-nitrobenzotrifluoride is widely used in scientific research and industrial applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: As an intermediate in the synthesis of biologically active compounds.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
作用機序
Target of Action
5-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Mode of Action
The compound is formed through the nitration of 3-fluorobenzotrifluoride . The nitration process is fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . The mode of action of this compound is primarily through its role as a monomer in the synthesis of hyperbranched poly (aryl ether) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an intermediate in the synthesis of APIs . The exact pathways would depend on the specific APIs being synthesized.
Result of Action
The result of the action of this compound is the production of APIs that have various therapeutic effects . For example, when used in the synthesis of vasokinetic kinin antagonist, the resulting compound can be used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Action Environment
The action of this compound is influenced by several environmental factors during its synthesis. These include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance and the quality of the resulting compound .
準備方法
Synthetic Routes and Reaction Conditions
5-Fluoro-2-nitrobenzotrifluoride is typically synthesized through the nitration of 3-fluorobenzotrifluoride using a mixed acid as the nitrating agent. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent the formation of undesirable byproducts . The process can be carried out in a continuous-flow millireactor, which offers better control over impurity levels and higher process efficiency compared to traditional batch reactors .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed in continuous-flow reactors. These reactors provide enhanced mass and heat transfer rates, allowing for more efficient and safer production of the compound . The use of continuous-flow technology also enables better scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Fluoro-2-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using Raney nickel as the catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 5-Fluoro-2-aminobenzotrifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-nitrobenzotrifluoride
- 3-Fluoro-2-nitrobenzotrifluoride
- 4-Fluoro-2-nitrobenzotrifluoride
Uniqueness
5-Fluoro-2-nitrobenzotrifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals .
特性
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOSURXFLBTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278843 | |
| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-09-9 | |
| Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 393-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-fluoro-2-nitrobenzotrifluoride particularly interesting for polymer synthesis?
A1: this compound exhibits a unique reactivity profile due to the presence of both fluorine and nitro leaving groups, each activated by different substituents on the aromatic ring []. This allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the nitro group, can be selectively displaced first. Subsequently, the nitro group, activated by the trifluoromethyl group, can be replaced. This sequential reactivity is key for controlled polymer synthesis [].
Q2: What are the advantages of incorporating trifluoromethyl groups into polymers like poly(phenylene oxide)?
A2: The incorporation of trifluoromethyl (CF3) groups into polymers can significantly enhance their properties []. These enhancements include:
Q3: How does the presence of the trifluoromethyl group influence the reactivity of the nitro leaving group in this compound?
A3: The trifluoromethyl group, though not directly adjacent to the nitro group, plays a crucial role in facilitating its displacement []. The steric bulk of the CF3 group adjacent to the nitro group creates steric congestion. This congestion favors the formation of the Meisenheimer complex during SNAr reactions, leading to faster and more efficient displacement of the nitro group [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



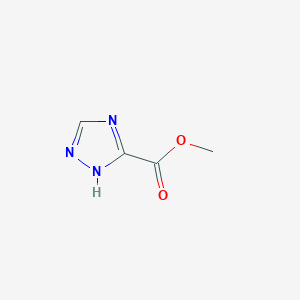

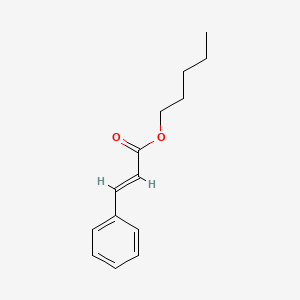
![acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B123458.png)

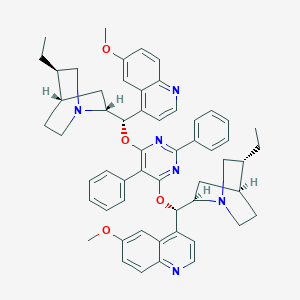
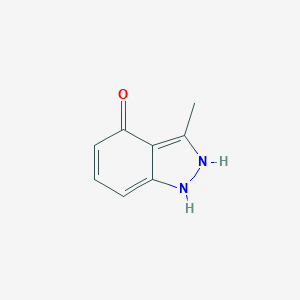
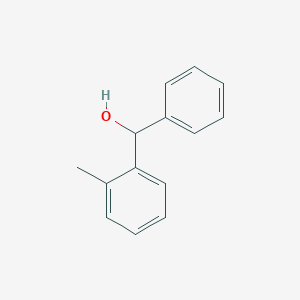

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

